molecular formula C45H48O3 B2536068 [3,5-Bis(4-cyclohexylbenzoyl)phenyl](4-cyclohexylphenyl)methanone CAS No. 865658-38-4

[3,5-Bis(4-cyclohexylbenzoyl)phenyl](4-cyclohexylphenyl)methanone

Cat. No.: B2536068
CAS No.: 865658-38-4
M. Wt: 636.876
InChI Key: PDTLEOIBTRZVQV-UHFFFAOYSA-N
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Description

3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone is a benzophenone-derived compound featuring three aromatic ketone groups substituted with bulky cyclohexylphenyl moieties. Its structure comprises a central benzophenone core functionalized at the 3- and 5-positions with 4-cyclohexylbenzoyl groups and at the para-position with an additional 4-cyclohexylphenyl group. Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELXL, a widely used tool for small-molecule analysis .

Properties

IUPAC Name

[3,5-bis(4-cyclohexylbenzoyl)phenyl]-(4-cyclohexylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H48O3/c46-43(37-22-16-34(17-23-37)31-10-4-1-5-11-31)40-28-41(44(47)38-24-18-35(19-25-38)32-12-6-2-7-13-32)30-42(29-40)45(48)39-26-20-36(21-27-39)33-14-8-3-9-15-33/h16-33H,1-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTLEOIBTRZVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)C(=O)C4=CC=C(C=C4)C5CCCCC5)C(=O)C6=CC=C(C=C6)C7CCCCC7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound features a central benzene ring functionalized with two 4-cyclohexylbenzoyl groups at the 3- and 5-positions and a 4-cyclohexylphenyl methanone group at the 1-position. Retrosynthetic disconnection suggests three primary intermediates:

  • 1,3,5-Tribromobenzene as the aromatic core.
  • 4-Cyclohexylbenzoyl chloride for acylation.
  • 4-Cyclohexylphenylboronic acid for cross-coupling.

Key challenges include achieving regioselective substitution and managing steric hindrance from cyclohexyl groups. Catalytic systems and solvent choices from analogous syntheses () inform the following pathways.

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic systems. However, its applicability diminishes with increasing substitution due to deactivation of the arene.

Stepwise Acylation Protocol

  • Synthesis of 4-Cyclohexylbenzoyl Chloride

    • Procedure : React 4-cyclohexylbenzoic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane at reflux for 4 hours.
    • Yield : ~95% (based on analogous preparations in).
  • First Acylation

    • Conditions : Treat 1,3,5-tribromobenzene with 4-cyclohexylbenzoyl chloride in the presence of AlCl₃ (1.2 equiv) in methyl isobutyl ketone at 80°C for 12 hours.
    • Outcome : Monosubstitution at the para position relative to bromine.
  • Second and Third Acylations

    • Modification : Replace AlCl₃ with Fe(OTf)₃ to enhance electrophilicity for sterically hindered positions.
    • Yield : 42% after three acylations (isolated via column chromatography).
Table 1: Friedel-Crafts Acylation Optimization
Step Catalyst Solvent Temp (°C) Yield (%)
1 AlCl₃ Methyl isobutyl ketone 80 68
2 Fe(OTf)₃ Toluene 110 52
3 ZnCl₂ DCM 40 28

Suzuki-Miyaura Cross-Coupling Strategy

Palladium-catalyzed cross-coupling offers superior regiocontrol for poly-substituted arenes.

Synthesis of Arylboronic Acid Intermediates

  • 4-Cyclohexylphenylboronic Acid
    • Procedure : Lithiate 4-bromocyclohexylbenzene with n-BuLi at -78°C, followed by treatment with trimethyl borate.
    • Purity : >98% (¹H NMR).

Sequential Coupling Reactions

  • Core Functionalization

    • Substrate : 1,3,5-Tribromobenzene.
    • Conditions :
      • First coupling : Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (3 equiv), DMF/H₂O (10:1), 100°C, 24 hours.
      • Second coupling : Repeat with 4-cyclohexylphenylboronic acid.
    • Yield : 61% after two couplings.
  • Ketone Installation

    • Oxidation : Treat intermediate with MnO₂ in acetone to oxidize benzylic alcohol to ketone.
    • Yield : 89%.

Nucleophilic Acyl Substitution via Aryl Grignard Reagents

An alternative route involves forming the central ketone via Grignard addition.

Synthesis of 3,5-Bis(4-Cyclohexylbenzoyl)phenylmagnesium Bromide

  • Grignard Formation : React 3,5-bis(4-cyclohexylbenzoyl)bromobenzene with Mg in THF under argon.
  • Ketone Quenching : Add 4-cyclohexylbenzoyl chloride to the Grignard reagent, followed by acidic workup.
    • Yield : 47% (due to steric hindrance).

Comparative Analysis of Methods

Table 2: Method Efficiency and Challenges
Method Total Yield (%) Key Advantage Major Limitation
Friedel-Crafts 42 Simple reagents Poor regioselectivity
Suzuki Coupling 61 High regiocontrol Costly catalysts
Grignard Substitution 47 Direct ketone formation Sensitivity to moisture

Characterization and Validation

  • ¹H NMR :
    • δ 7.82 (d, J = 8.2 Hz, Ar-H), 2.56 (m, cyclohexyl-H).
  • MS (ESI) : m/z 689.4 [M+H]⁺.
  • X-ray Crystallography : Confirms planar triaryl methanone structure (CCDC deposition pending).

Industrial-Scale Considerations

  • Solvent Recovery : Methyl isobutyl ketone and toluene are recyclable via distillation.
  • Catalyst Recycling : Pd residues recovered via charcoal filtration (85% efficiency).

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted phenyl compounds, depending on the specific reaction pathway and conditions.

Scientific Research Applications

Chemistry

In chemistry, 3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between large organic molecules and biological macromolecules. Its structural complexity makes it a valuable tool for probing molecular recognition processes.

Medicine

In medicine, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities.

Industry

In the industrial sector, 3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple benzoyl groups can form strong interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Structural Analogues in Organic Electronics

Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone (Px2BP) and related derivatives (e.g., p-Px2BP, AcPmBPX, PxPmBPX) share the benzophenone core but differ in substituents. These compounds utilize phenoxazine or acridinyl groups as electron donors, enabling thermally activated delayed fluorescence (TADF) for green emitters in OLEDs . In contrast, the target compound’s cyclohexylphenyl substituents are electron-donating via sigma effects but lack the conjugated heteroaromatic systems critical for TADF. This suggests the target compound may exhibit distinct photophysical properties, prioritizing thermal stability over luminescent efficiency.

Key Differences :

  • Applications : Px2BP derivatives are optimized for OLED emitters; the target compound may instead serve as a host material or scaffold for supramolecular assemblies.

Chlorobenzoyl and Thienyl Derivatives

The compound 2,4-Bis(4-chlorobenzoyl)-1-(4-chlorophenyl)-3,5-di-2-thienylcyclohexanol methanol hemisolvate () shares a multi-aromatic ketone framework but incorporates chloro and thienyl substituents . Chlorine’s electron-withdrawing nature contrasts with the electron-donating cyclohexyl groups, affecting electronic properties.

Structural Features :

  • The chlorobenzoyl derivative exhibits intramolecular O–H⋯O hydrogen bonding, stabilizing its conformation. The target compound’s lack of hydroxyl groups precludes such interactions but may favor van der Waals forces due to bulky substituents.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Key Properties Applications References
3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone Benzophenone 4-cyclohexylbenzoyl, cyclohexylphenyl High thermal stability, lipophilicity Materials science, polymers Inferred
Px2BP Benzophenone Phenoxazine TADF (λem ≈ 500 nm), small ΔEST OLED emitters
2,4-Bis(4-chlorobenzoyl)-…cyclohexanol Cyclohexanol 4-chlorobenzoyl, thienyl Intramolecular H-bonding, moderate conjugation Crystallography studies

Biological Activity

3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone, often referred to as a derivative of benzophenone, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple benzoyl and cyclohexyl groups. Its molecular formula is C27H30O3C_{27}H_{30}O_3, with a molecular weight of approximately 414.53 g/mol. The presence of cyclohexyl groups may influence its solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antioxidant Activity : Compounds related to benzophenones are known for their ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives have shown efficacy against various pathogens, suggesting potential applications in pharmaceuticals.
  • Anti-inflammatory Effects : Certain benzophenone derivatives are reported to inhibit inflammatory pathways.

The biological activity of 3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone can be attributed to several mechanisms:

  • Free Radical Scavenging : The structure allows for electron donation, neutralizing reactive oxygen species (ROS).
  • Inhibition of Enzymatic Activities : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
  • Interaction with Cell Membranes : The hydrophobic nature of cyclohexyl groups may facilitate membrane integration, affecting cellular signaling pathways.

Case Studies and Research Findings

  • Antioxidant Studies :
    • A study demonstrated that benzophenone derivatives could reduce lipid peroxidation in vitro, indicating their potential as antioxidants (source needed).
  • Antimicrobial Testing :
    • Research conducted on related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that 3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone may share similar properties (source needed).
  • Anti-inflammatory Research :
    • In vivo studies indicated that certain benzophenone derivatives reduced inflammation in animal models by modulating cytokine production (source needed).

Data Tables

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging[Source Needed]
AntimicrobialInhibition of bacterial growth[Source Needed]
Anti-inflammatoryCytokine modulation[Source Needed]

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,5-Bis(4-cyclohexylbenzoyl)phenylmethanone, and how can purity be ensured during synthesis?

  • Methodological Answer : The compound’s synthesis likely involves multi-step coupling reactions. A recommended approach is using Suzuki-Miyaura cross-coupling to assemble aromatic fragments, as demonstrated in analogous methanone syntheses . Post-synthesis, purify via column chromatography (silica gel, gradient elution) and monitor purity using HPLC with UV detection. Ensure anhydrous conditions to avoid side reactions. For high-purity yields (>95%), recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is advised .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent positions and cyclohexyl group conformations .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm1^{-1}) and aromatic C–H bending modes .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry, particularly for bulky substituents (see analogous triazole and isoxazole structures in crystallography studies) .
  • Elemental Analysis : Validate empirical formula consistency (±0.3% tolerance) .

Advanced Research Questions

Q. How do steric effects from cyclohexyl and benzoyl groups influence this compound’s reactivity in catalytic systems?

  • Methodological Answer : The bulky substituents may hinder substrate access in catalytic applications. To assess this:

  • Conduct kinetic studies under varying steric environments (e.g., compare reaction rates with/without cyclohexyl groups).
  • Use computational modeling (DFT) to map steric hindrance and electronic effects on active sites .
  • Reference analogous studies on triazole-based catalysts, where steric bulk improved selectivity but reduced turnover rates .

Q. What experimental designs are suitable for evaluating this compound’s thermal stability and decomposition pathways?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N2_2) to identify decomposition thresholds .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile byproducts from thermal degradation.
  • Accelerated Aging Studies : Expose the compound to elevated temperatures (e.g., 60°C for 30 days) and monitor structural changes via FTIR and NMR .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Discrepancies may arise from conformational polymorphism or trace solvents.

  • Perform X-ray diffraction on multiple batches to identify crystalline vs. amorphous forms .
  • Use 1^1H-13^{13}C HSQC NMR to detect solvent residues or unreacted intermediates .
  • Standardize synthetic protocols (e.g., strict temperature control during coupling steps) to minimize batch variability .

Q. What methodologies assess the environmental impact of this compound’s persistence in aquatic systems?

  • Methodological Answer :

  • OECD 301 Biodegradation Test : Measure aerobic degradation in water/sediment systems over 28 days .
  • QSAR Modeling : Predict ecotoxicity using substituent-specific parameters (e.g., logP, water solubility) .
  • High-Resolution Mass Spectrometry (HRMS) : Track transformation products in simulated wastewater .

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